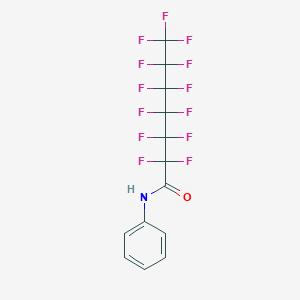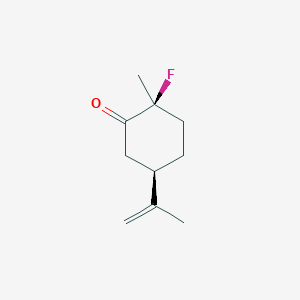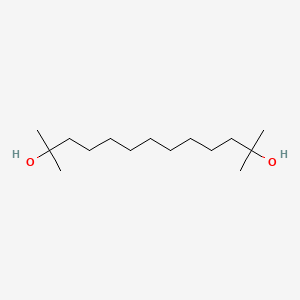
2,12-Dimethyltridecane-2,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,12-Dimethyltridecane-2,12-diol is an organic compound with the molecular formula C15H32O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes two methyl groups and two hydroxyl groups positioned at the 2nd and 12th carbon atoms of a tridecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Dimethyltridecane-2,12-diol typically involves the reaction of methyl iodide with undecane-2,12-dione in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the dione to form the desired diol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,12-Dimethyltridecane-2,12-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
Oxidation: Formation of 2,12-dimethyltridecan-2-one and 2,12-dimethyltridecanoic acid.
Reduction: Formation of 2,12-dimethyltridecane.
Substitution: Formation of 2,12-dimethyltridecane-2,12-dihalide.
Scientific Research Applications
2,12-Dimethyltridecane-2,12-diol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,12-Dimethyltridecane-2,12-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic tridecane chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
2,12-Dimethyltridecane: Lacks the hydroxyl groups, making it less reactive.
2,12-Dimethyltridecan-2-one: Contains a ketone group instead of hydroxyl groups.
2,12-Dimethyltridecanoic acid: Contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
2,12-Dimethyltridecane-2,12-diol is unique due to the presence of two hydroxyl groups at specific positions on the carbon chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
300762-23-6 |
|---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
2,12-dimethyltridecane-2,12-diol |
InChI |
InChI=1S/C15H32O2/c1-14(2,16)12-10-8-6-5-7-9-11-13-15(3,4)17/h16-17H,5-13H2,1-4H3 |
InChI Key |
SVXSTNIVORBUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCCC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


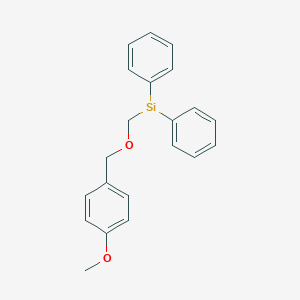
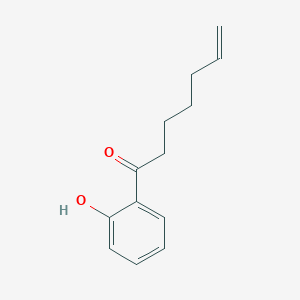
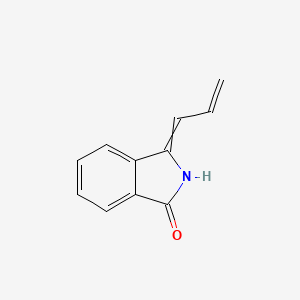


![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
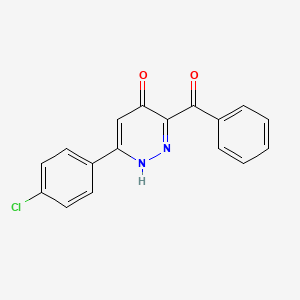

![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
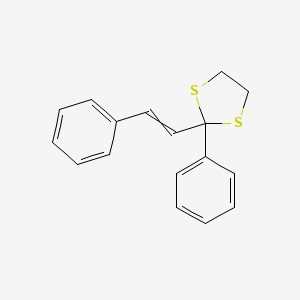
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
